T-705 Ribofuranose-13C5
CAS No.:
Cat. No.: VC0199148
Molecular Formula: C₅¹³C₅H₁₂FN₃O₆
Molecular Weight: 294.18
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅¹³C₅H₁₂FN₃O₆ |
---|---|
Molecular Weight | 294.18 |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Isotopic Labeling
T-705 Ribofuranose-13C5 has the molecular formula C₁₀H₁₂FN₃O₆, with a molecular weight of 294.18 g/mol. The 13C labeling is localized to the ribofuranose sugar (positions 2, 3, 4, 5, and the hydroxymethyl carbon), as reflected in its IUPAC name:
4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C₄)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide.
Table 1: Key Chemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₂FN₃O₆ |
Molecular Weight | 294.18 g/mol |
IUPAC Name | As above |
SMILES | C1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F |
InChI Key | LKZVKGXWHGKNSF-SFKMAKHUSA-N |
Isotopic Purity | ≥98% 13C enrichment |
The compound’s structure features a pyrazine carboxamide core linked to a 13C-labeled ribofuranose sugar. This design mimics natural nucleosides, allowing it to interact with viral RNA-dependent RNA polymerases (RdRp) .
Synthesis and Stability Considerations
Synthetic Pathway
The synthesis of T-705 Ribofuranose-13C5 involves enzymatic or chemical ribosylation of the T-705 base with 13C-labeled ribofuranose precursors. A critical challenge is the inherent instability of the glycosidic bond under mild acidic or basic conditions, which can lead to depurination . For instance, exposure to pH < 6 or > 8 at 37°C results in rapid degradation, necessitating careful handling and storage at neutral pH and low temperatures .
Stability Profile
Studies using high-performance liquid chromatography (HPLC) and NMR reveal that the compound’s half-life in aqueous solution is <24 hours at 25°C, underscoring the need for fresh preparation in experimental settings .
Mechanism of Antiviral Activity
Inhibition of Viral RNA Polymerases
T-705 Ribofuranose-13C5 is intracellularly phosphorylated to its active triphosphate form (T-705-RTP), which competes with purine nucleotides (ATP/GTP) for incorporation into viral RNA by RdRp . Enzyme kinetics assays demonstrate that T-705-RTP inhibits influenza RdRp with Ki values of 0.5–1.2 µM for ATP and GTP, acting as a competitive inhibitor .
Table 2: Enzyme Kinetic Parameters for T-705-RTP
Substrate | Inhibition Type | Ki (µM) | Selectivity (vs. Human POLRMT) |
---|---|---|---|
ATP | Competitive | 0.9 | 19-fold |
GTP | Competitive | 1.2 | 30-fold |
UTP | Noncompetitive | 2.5 | >100-fold |
CTP | Mixed-type | 3.8 | >100-fold |
RNA Incorporation and Chain Termination
Primer extension assays using influenza RdRp show that a single T-705-RTP incorporation into nascent RNA delays further elongation, despite retaining a 3′-OH group . Consecutive incorporations induce lethal mutagenesis, as 13C-labeled metabolites disrupt viral genome fidelity .
Metabolic Pathways and Isotopic Tracing Applications
Phosphorylation and Intracellular Trafficking
The 13C label enables tracking of the compound’s phosphorylation cascade:
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Ribofuranose uptake into cells via nucleoside transporters.
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Phosphorylation by adenosine kinase to T-705-RMP (monophosphate).
Mass spectrometry studies in hepatocytes reveal that >70% of intracellular T-705-RTP derives from the ribofuranose prodrug within 2 hours, highlighting efficient metabolic activation.
Comparative Analysis with Unlabeled T-705
Table 3: Labeled vs. Unlabeled T-705 Ribofuranose
Parameter | T-705 Ribofuranose-13C5 | Unlabeled T-705 |
---|---|---|
Detection Method | MS/NMR | UV-HPLC |
Metabolic Half-life | 2.3 hours (liver microsomes) | 2.1 hours |
RdRp Inhibition (IC₅₀) | 0.8 µM | 0.7 µM |
Mitochondrial Toxicity | Undetectable | Undetectable |
The labeled variant exhibits nearly identical biochemical activity to its unlabeled counterpart but allows precise quantification of tissue distribution and enzyme-specific utilization .
Research Findings from Experimental Studies
Broad-Spectrum Antiviral Activity
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Influenza A/B: Reduces viral titers by 4-log in MDCK cells at 10 µM .
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Norovirus: Inhibits RdRp with IC₅₀ = 2.1 µM but requires higher doses (50 µM) for full suppression in replicon systems .
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Ebola/Marburg: Synergizes with remdesivir, reducing EC₅₀ from 1.8 µM to 0.3 µM in vitro .
Applications in Virology and Drug Development
Isotopic Tracer Studies
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Metabolic Flux Analysis: Quantifies ribavirin-like drugs’ conversion to active triphosphates in primary lymphocytes.
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Drug-Drug Interactions: Identifies cytochrome P450-mediated conflicts with anticoagulants .
Antiviral Combination Therapies
Co-administration with sofosbuvir enhances hepatitis C virus (HCV) inhibition by 40% in replicon assays, suggesting synergistic mechanisms .
Challenges and Future Perspectives
Stability Optimization
Encapsulation in lipid nanoparticles improves aqueous stability from <24 hours to >72 hours, addressing a major formulation hurdle .
Expanded Antiviral Targets
Ongoing trials explore efficacy against Zika and Lassa viruses, leveraging the compound’s broad RdRp affinity .
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